

The Versatility of Penta-alkylated Guanidines: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *1,1,2,3,3-Pentaethylguanidine*

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Penta-alkylated guanidines are emerging as a powerful class of organic superbases with a diverse and expanding range of applications in catalysis, organic synthesis, and medicinal chemistry. Their strong basicity, coupled with tunable steric and electronic properties, makes them highly effective catalysts and valuable scaffolds in drug discovery. This guide provides a comprehensive comparison of penta-alkylated guanidines with alternative compounds, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in harnessing their full potential.

Catalytic Applications: A Comparative Overview

Penta-alkylated guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have demonstrated exceptional catalytic activity in a variety of organic transformations, often outperforming other well-known organic bases.

Basicity Comparison

The remarkable catalytic efficiency of penta-alkylated guanidines stems from their high basicity. The table below compares the pKa values of TBD with other common organic bases.

Base	Structure	pKa in Acetonitrile	pKa in Water (calculated)
TBD	1,5,7-triazabicyclo[4.4.0]dec-5-ene	26.0	~15.9
DBU	1,8-diazabicyclo[5.4.0]undec-7-ene	24.3	14.6[1]
TMG	1,1,3,3-tetramethylguanidine	~23.3	13.6
Phosphazene Base P1-t-Bu	tert-butylimino-tris(dimethylamino)phosphorane	26.88	~16.5

Data compiled from various sources. pKa values can vary depending on the measurement conditions.

Michael Addition Reactions

Penta-alkylated guanidines are highly efficient catalysts for Michael addition reactions. The following table summarizes the performance of TBD in the addition of various amines to benzalphthalide, showcasing its superiority over other common catalysts.

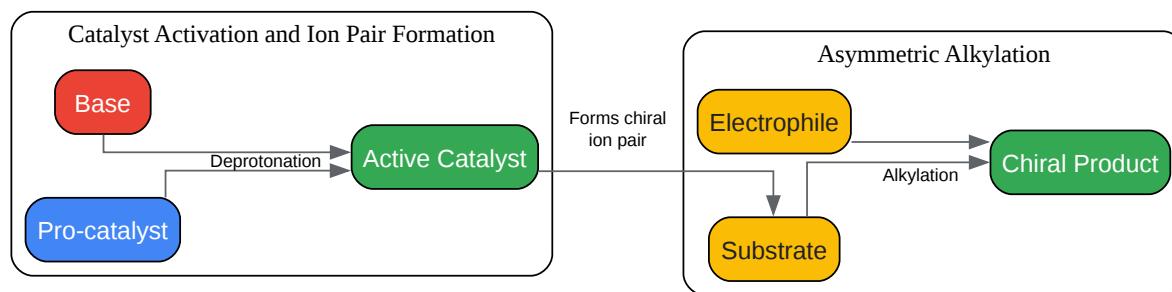
Catalyst	Time (h)	Yield (%)
TBD	0.5	95
DBU	24	70
TMG	48	40
DABCO	72	No reaction
DMAP	72	No reaction
MTBD	1	92

Reaction conditions: benzalphthalide (0.5 mmol), amine (0.75 mmol), catalyst (0.15 mmol), and toluene (0.5 mL) at room temperature.[2]

To a solution of benzalphthalide (111 mg, 0.5 mmol) and the desired amine (0.75 mmol) in toluene (0.5 mL) was added 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (20.9 mg, 0.15 mmol) at room temperature. The reaction mixture was stirred for 30 minutes. Upon completion, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired 3-hydroxyisoindolin-1-one product.

Asymmetric Catalysis

Chiral penta-alkylated guanidines have emerged as powerful organocatalysts for a wide range of asymmetric transformations, including alkylations, Michael additions, and Henry reactions.[3] [4] These catalysts can achieve high levels of enantioselectivity and diastereoselectivity.



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Asymmetric alkylation workflow.

Medicinal Chemistry Applications

The guanidinium group is a key pharmacophore in numerous biologically active molecules due to its ability to engage in multiple non-covalent interactions.[5] Penta-alkylated guanidines, particularly complex polycyclic alkaloids isolated from marine sponges, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.

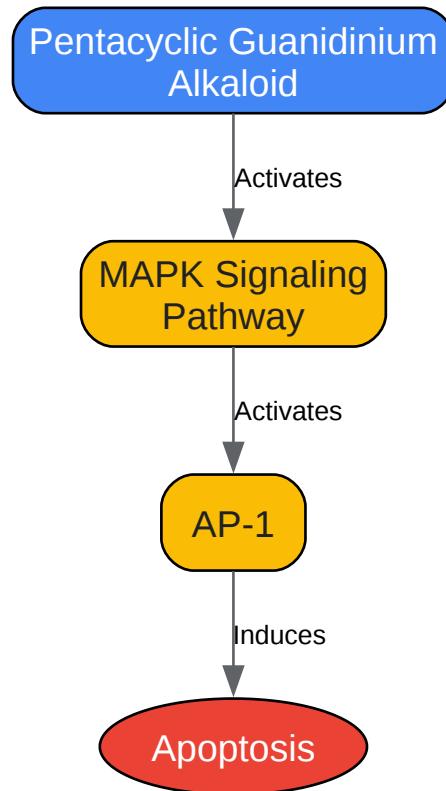
Anticancer Activity

Several penta-alkylated guanidinium alkaloids have shown potent cytotoxicity against various cancer cell lines.

Compound	Cell Line	IC ₅₀ (μM)
Ptilomycalin A	HeLa (Cervix)	0.58
Monanochocidin A	NCCIT-R (Testicular, cisplatin-resistant)	<2
Crambescidin 816	HepG2 (Liver)	Sub-micromolar

Data compiled from various sources.[\[5\]](#)

Some pentacyclic guanidinium alkaloids induce apoptosis in cancer cells through the activation of the MAPK/AP-1 signaling pathway.[\[5\]](#)



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Apoptosis induction by PGAs.

Antimicrobial Activity

Guanidine-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.^[6] The antimicrobial activity of several penta-alkylated guanidines is summarized below.

Compound	Organism	MIC (µg/mL)
Guanidine-functionalized tertiary amide 1	S. aureus	1-2
Guanidine-functionalized tertiary amide 1	E. coli	4-8
Guanidine-functionalized tertiary amide 2	P. aeruginosa	16.5-35.6

MIC (Minimum Inhibitory Concentration) values are presented as a range for a series of related compounds.^[7]

Synthesis of Penta-alkylated Guanidines

A variety of synthetic methods have been developed to access penta-alkylated guanidines. A common and efficient method involves the reaction of a carbamoyl chloride with a secondary amine, followed by reaction with a primary amine.

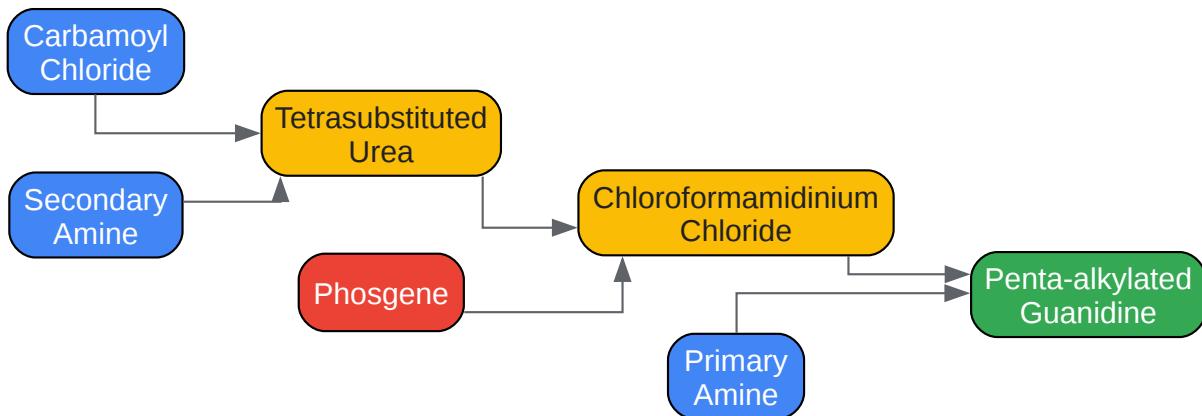
Experimental Protocol: Synthesis of a Penta-alkylated Guanidine

Step 1: Synthesis of the Tetrasubstituted Urea In a round-bottom flask, triethylamine (1.05 mol) and a secondary amine (1.05 mol) are dissolved in dry acetonitrile (500 mL). The solution is cooled to -10 °C, and a freshly distilled N,N-dialkylcarbamoyl chloride (1.05 mol) is added dropwise with stirring.

Step 2: Formation of the Chloroformamidinium Chloride The resulting tetrasubstituted urea is reacted with phosgene to generate the corresponding chloroformamidinium chloride in situ.

Step 3: Guanidine Formation A primary amine is then added to the chloroformamidinium chloride in the presence of triethylamine. The resulting pentasubstituted guanidinium chloride is treated with a strong base, such as sodium hydroxide, to liberate the free penta-alkylated guanidine.

Step 4: Purification The crude product is then purified by distillation or chromatography.



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Penta-alkylated guanidine synthesis.

Conclusion

Penta-alkylated guanidines represent a versatile and highly promising class of compounds for researchers in catalysis and medicinal chemistry. Their strong basicity and tunable nature have led to the development of highly efficient catalysts for a range of organic reactions. Furthermore, the diverse biological activities of naturally occurring and synthetic penta-alkylated guanidines highlight their potential as leads for the development of new therapeutic agents. This guide provides a starting point for exploring the vast potential of these fascinating molecules, offering a comparative look at their performance and detailed protocols to facilitate their application in the laboratory.

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